(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl diphosphate
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Overview
Description
2-trans,6-trans,10-trans-geranylgeranyl diphosphate(3-) is trianion of 2-trans,6-trans,10-trans-geranylgeranyl diphosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-trans,6-trans,10-trans-geranylgeranyl diphosphate.
Scientific Research Applications
Cembranolides Synthesis A key chemical used in the synthesis of cembranolides is (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl diphosphate. This substance acts as a vital intermediate in the production process. These cembranolides are synthesized using geraniol and linalool as starting materials, incorporating improved synthetic methods (Zhi‐Cai ‐C Wang, Q. Zheng, Bi Gao, & S. Fan, 2010).
Enzyme Reactions This compound is also pivotal in enzyme reactions, particularly with undecaprenyl diphosphate synthase from Micrococcus luteus B-P 26. It's used to study the reactivity of homologs of homoallylic substrates. The enzymatic reactions of E- or Z-3-methylhex-3-enyl diphosphate with farnesyl diphosphate, utilizing the undecaprenyl diphosphate synthase of Micrococcus luteus B-P 26, are of particular interest in scientific research (M. Nagaki, Shunsuke Sato, Y. Maki, T. Nishino, & T. Koyama, 2000).
Medicinal Chemistry It also plays a role in medicinal chemistry, particularly in the design and synthesis of rigidified lanthanide chelates. These chelates are used in magnetic resonance imaging (MRI) as contrast agents, and the compound's ability to affect the conformational mobility and relaxivity of these agents is of significant interest (R. Ranganathan, N. Raju, Helen Fan, Xun Zhang, M. Tweedle, J. Desreux, & V. Jacques, 2002).
Bioactive Metabolites Furthermore, the compound is associated with the isolation of bioactive metabolites from Artabotrys species. These metabolites exhibit antimicrobial activity and mosquito larvicidal potency, indicating the compound's relevance in discovering and developing new bioactive substances (S. Nyandoro, C. C. Joseph, M. Nkunya, K. Hosea, 2013).
Solid-State Chemistry In solid-state chemistry, the compound is related to the synthesis of mixed alkali zinc pyrophosphates. These phosphates feature a [Li2Zn2P4O20]14- anionic skeleton and play a role in understanding the structural and thermal properties of materials (Zhaohui Chen, Yuan Fang, Wenyao Zhang, Wen-Qiao Chen, Xuefang Lu, Q. Jing, & Ming-Hsien Lee, 2018).
Properties
Molecular Formula |
C20H33O7P2-3 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b18-11+,19-13+,20-15+ |
InChI Key |
OINNEUNVOZHBOX-QIRCYJPOSA-K |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C |
Synonyms |
geranylgeraniol diphosphate geranylgeranyl diphosphate geranylgeranyl pyrophosphate geranylgeranyl pyrophosphate, (Z,E,E)-isomer geranylgeranyl pyrophosphate, 14C-labeled, (E,E,E)-isomer GGPP cpd GGPP diphosphate nerylneryl diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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